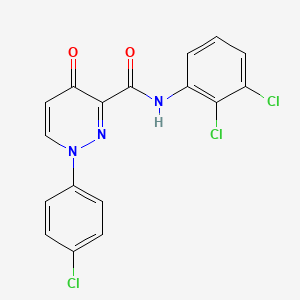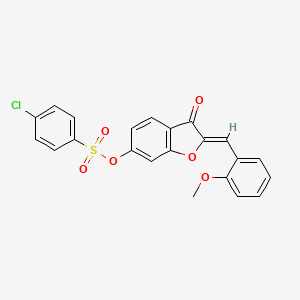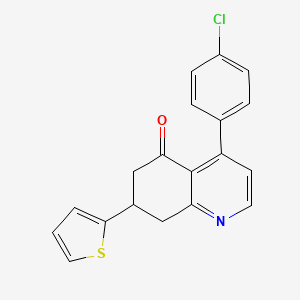![molecular formula C13H16N2O2 B12218179 (4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one](/img/structure/B12218179.png)
(4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one is a complex organic compound with a unique structure that includes a pyrano-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity, depending on its interaction with biological systems.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can contribute to the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R,4aR,8aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl: This compound shares a similar core structure but differs in its functional groups and stereochemistry.
cis-Eudesm-6-en-11-ol: Another compound with a related structure, used in different applications.
Uniqueness
(4{R},4a{S},8a{S})-4-phenyloctahydro-2{H}-pyrano[2,3-{d}]pyrimidin-2-one is unique due to its specific stereochemistry and functional groups
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-phenyl-1,3,4,4a,5,6,7,8a-octahydropyrano[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H16N2O2/c16-13-14-11(9-5-2-1-3-6-9)10-7-4-8-17-12(10)15-13/h1-3,5-6,10-12H,4,7-8H2,(H2,14,15,16) |
InChI Key |
YZKTXFOOOVUDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC(=O)NC2OC1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12218099.png)
![3-[(Pyridin-3-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12218104.png)

![Thieno[2,3-d]pyrimidin-4(3H)-one, 3-hydroxy-5,6-dimethyl-](/img/structure/B12218112.png)
![1-(3-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12218118.png)
![3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12218133.png)
![2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12218138.png)
![1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12218141.png)
![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12218142.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12218145.png)


![1,3-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12218182.png)

